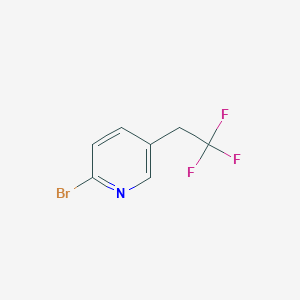

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

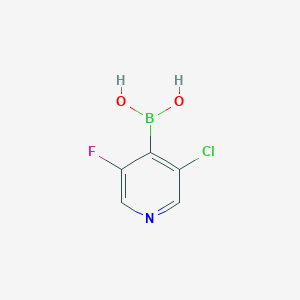

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N . It is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a bromine atom and a trifluoroethyl group attached to it . The exact positions of these groups on the pyridine ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 240.020 Da . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 186.3±40.0 °C at 760 mmHg . The compound is soluble in methanol and ethanol .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Pyridine derivatives, including structures that might be similar to 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine, play a critical role in chemical synthesis. They serve as intermediates in the development of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials. For instance, pyridine-based compounds have been employed as catalysts in various organic reactions due to their ability to stabilize transition states and facilitate the formation of desired products (Boča et al., 2011).

Pharmacophore Design

Pyridine derivatives are crucial in the design of pharmacophores for drug development. Their structural diversity and bioactivity make them valuable scaffolds for the synthesis of compounds targeting a wide range of diseases. The versatility of pyridine cores in medicinal chemistry has been extensively reviewed, highlighting their applications in developing antifungal, antibacterial, and anticancer agents (Altaf et al., 2015).

Agrochemicals Discovery

In the agrochemical industry, pyridine derivatives serve as potent ingredients for pesticides, including fungicides and herbicides. Their structural adaptability allows for the development of novel compounds with targeted action against various agricultural pests. The discovery process often employs methods like Intermediate Derivatization Methods to explore and enhance the biological activity of pyridine-based agrochemicals (Guan et al., 2016).

Organic Synthesis and Catalysis

The regioselective functionalization of pyridines, including halogenation and metalation reactions, is fundamental in organic synthesis. These reactions expand the utility of pyridine derivatives in synthesizing complex molecules with precise structural features. Literature reviews on the subject provide insights into methodologies for functionalizing pyridine scaffolds, which could be applicable to this compound derivatives (Manolikakes et al., 2013).

Safety and Hazards

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine is classified as toxic if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mecanismo De Acción

Target of Action

It is often used as a substrate in palladium-catalyzed α-arylation of a refomatsky reagent .

Mode of Action

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine interacts with its targets through a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a key step in the synthesis of various organic compounds .

Biochemical Pathways

Its role as a substrate in palladium-catalyzed α-arylation suggests it may be involved in the synthesis of various organic compounds .

Result of Action

Its role as a substrate in palladium-catalyzed α-arylation suggests it may contribute to the synthesis of various organic compounds .

Análisis Bioquímico

Biochemical Properties

It is known to be a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent This suggests that it may interact with certain enzymes and proteins involved in this reaction

Cellular Effects

It is known that brominated and fluorinated pyridines can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in palladium-catalyzed α-arylation of a Refomatsky reagent , suggesting it may interact with certain biomolecules and potentially influence gene expression

Propiedades

IUPAC Name |

2-bromo-5-(2,2,2-trifluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYYQBKZTHHGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)